molecular formula C11H15N5O3 B14881102 1-isopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione

1-isopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14881102
M. Wt: 265.27 g/mol
InChI Key: IGCQFAJRYYJCHK-UHFFFAOYSA-N
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Description

1-isopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with an isopropyl group and a 1,2,4-oxadiazole ring, which is further modified with a methylamino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-isopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a strong base.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a nitrile oxide, with an amidine derivative.

    Introduction of the Methylamino Group: The methylamino group can be introduced through a reductive amination reaction using formaldehyde and a suitable amine source.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-isopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-isopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.

    Interaction with Receptors: The compound can interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, affecting DNA replication and transcription processes.

The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-isopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    1-isopropyl-5-(5-((ethylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione: This compound has an ethylamino group instead of a methylamino group, which may affect its chemical properties and reactivity.

    1-isopropyl-5-(5-((methylamino)methyl)-1,2,4-thiadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione: This compound has a thiadiazole ring instead of an oxadiazole ring, which may influence its biological activities and applications.

    1-isopropyl-5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-trione: This compound has a trione group instead of a dione group, which may alter its chemical reactivity and stability.

Properties

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

5-[5-(methylaminomethyl)-1,2,4-oxadiazol-3-yl]-1-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N5O3/c1-6(2)16-5-7(10(17)14-11(16)18)9-13-8(4-12-3)19-15-9/h5-6,12H,4H2,1-3H3,(H,14,17,18)

InChI Key

IGCQFAJRYYJCHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=O)NC1=O)C2=NOC(=N2)CNC

Origin of Product

United States

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